N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine
Description
N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a bifunctional amine derivative featuring two pyridine rings connected via a propylamine backbone. One pyridine is attached to a methylene group (-CH2-) at the nitrogen atom, while the other is linked through an ether oxygen in the propyl chain.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-3-9-16-13(6-1)12-15-8-5-11-18-14-7-2-4-10-17-14/h1-4,6-7,9-10,15H,5,8,11-12H2 |
InChI Key |
MZDDGZOPIOVNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves the reaction of pyridin-2-ylmethanol with 3-(pyridin-2-yloxy)propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
(PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Scientific Research Applications
(PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the inhibition of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving metal ion dysregulation.
Mechanism of Action
The mechanism of action of (PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its ability to chelate metal ions. The pyridine rings can coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by blocking their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several amines and heterocyclic derivatives. Key analogs include:
Key Observations :
- Pyridine vs.
- Ether vs. Ester Linkages : The ether oxygen in the target compound’s propyl chain contrasts with TZU-0460’s ester group, which may influence metabolic stability (esters are prone to hydrolysis) .
Pharmacological and Functional Comparisons
- H2 Receptor Antagonism : TZU-0460 and JB-9322 exhibit potent H2 receptor antagonism (pA2 ≈ 6.5–6.8), attributed to their aromatic and amine functionalities . The target compound’s pyridine rings could similarly engage histamine receptors but with variable affinity due to differences in electron distribution.
- Selectivity : JB-9322’s nitroethenediamine and cyclopropyl groups enhance selectivity for gastric mucosa, a feature absent in the target compound .
Physicochemical Properties
- Melting Points : Pyridine-containing analogs (e.g., ’s N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit melting points of 104–107°C, indicating moderate crystallinity .
- Solubility : The ether linkage and pyridine N atoms may enhance water solubility compared to purely hydrophobic analogs like JB-9322 .
Biological Activity
N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a complex organic compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol. This compound features a pyridine ring, which is known for its ability to participate in various biological interactions, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure includes:
- Pyridine Rings : Contributing to its aromatic properties.
- Amine Group : Implicating potential interactions with biological receptors.
- Pyridinyloxy Group : Enhancing its reactivity and biological activity.
These structural attributes suggest that this compound may exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Pharmacological Properties
Research indicates that compounds containing pyridine rings often display diverse pharmacological effects. The specific biological activities of this compound are primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors.
Key Activities
- Anti-inflammatory : Potential to reduce inflammation markers.
- Analgesic : May provide pain relief through central nervous system pathways.
- Antimicrobial : Exhibits activity against certain bacterial strains.
Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with proteins or enzymes, providing insights into its mechanism of action. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Case Studies and Research Findings
- O-GlcNAc Hydrolase Inhibition : A study demonstrated that pyridine derivatives can inhibit O-GlcNAc hydrolase (OGA), which is beneficial in treating tauopathies like Alzheimer's disease. The compound's structure allows it to effectively bind to the OGA active site, reducing neurodegeneration markers in transgenic mouse models .
- Antimicrobial Activity : In vitro studies have shown that similar pyridine derivatives possess significant antimicrobial properties against various pathogens, suggesting that this compound could be effective against resistant bacterial strains.
- Analgesic Effects : Research involving animal models indicated that compounds with similar structures could modulate pain pathways effectively, hinting at the analgesic potential of this compound.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
